molecular formula C13H21NO5 B2604868 1-Tert-butyl 2-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate CAS No. 848444-88-2

1-Tert-butyl 2-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B2604868
CAS No.: 848444-88-2
M. Wt: 271.313
InChI Key: YBHLDAHDAOFWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tert-butyl 2-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate (CAS: 848444-88-2) is a pyrrolidine-based compound featuring a ketone group at the 4-position, two methyl substituents at the 3-position, and tert-butyl/methyl ester groups at the 1- and 2-positions, respectively. Its molecular formula is C₁₃H₂₁NO₅, and it is commercially available with a purity ≥95% .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-8(15)13(4,5)9(14)10(16)18-6/h9H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHLDAHDAOFWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(CC1=O)C(=O)OC(C)(C)C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-tert-butyl 2-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as tert-butyl acetoacetate and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the pyrrolidine ring.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure high yield and purity. The reaction mixture is typically heated to a specific temperature and maintained under an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity is governed by its structural features:

Functional Group Reactivity Example Reactions
tert-Butyl Ester (Boc) Acid-labile; undergoes hydrolysis to yield carboxylic acids .Deprotection with TFA or HCl to regenerate carboxylic acid moieties.
Carbonyl Group Susceptible to nucleophilic attack (e.g., Grignard reagents) or condensation.Michael additions or formation of enolates under basic conditions.
Pyrrolidine Ring Resistant to ring-opening under mild conditions; may participate in alkylation.Potential for alkylation at nitrogen or β-carbon positions under acidic/basic conditions.
Methyl Ester Stable under most conditions; prone to saponification under strong bases .Transesterification or hydrolysis to carboxylic acids.

Deprotection of Protecting Groups

The tert-butyl ester (Boc) group is typically removed using acidic conditions (e.g., TFA/HCl), yielding a free carboxylic acid . This step is critical for activating the molecule for further reactions.

Nucleophilic Attacks

The carbonyl group at position 4 may react with nucleophiles (e.g., amines, alkoxides) to form imines, esters, or β-keto derivatives. For example:

Carbonyl group+NucleophileAdduct(conditions: basic or acidic)[1]\text{Carbonyl group} + \text{Nucleophile} \rightarrow \text{Adduct} \quad \text{(conditions: basic or acidic)}[1]

Ring-Opening Reactions

Under harsh conditions (e.g., strong acids or bases), the pyrrolidine ring may undergo cleavage, though this is less common due to its stability.

Comparison with Analogous Compounds

Property Title Compound Analog (1-(tert-Butoxycarbonyl)-3,3-dimethyl-4-oxopyrrolidine-2-carboxylic acid)
Molecular Formula C₁₃H₂₁NO₅C₁₂H₁₉NO₅
Key Functional Groups Two esters (tert-butyl, methyl), carbonylOne ester (tert-butyl), carbonyl, carboxylic acid
Reactivity Profile Dual ester hydrolysis, carbonyl reactionsSingle ester deprotection, carbonyl reactivity
Synthesis Complexity Higher (multiple protecting groups)Moderate (single protecting group)

Scientific Research Applications

Medicinal Chemistry

1-Tert-butyl 2-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate has been explored for its potential therapeutic applications due to its structural similarity to biologically active compounds. Notable applications include:

  • Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds exhibit cytotoxic effects against various cancer cell lines. The unique substituents in this compound may enhance its activity against specific targets in cancer therapy .
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures may have neuroprotective properties, potentially offering new avenues for treating neurodegenerative diseases .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its functional groups allow it to be utilized as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. This versatility is particularly valuable in combinatorial chemistry and drug discovery .

Case Study 1: Enzymatic Reaction Optimization

A study focused on optimizing the enzymatic reaction conditions for synthesizing (S)-1-tert-butyl 2-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate. The researchers achieved over 98% ee using specific pH and temperature conditions, demonstrating the compound's potential in asymmetric synthesis applications .

Case Study 2: Anticancer Screening

In a screening assay against various cancer cell lines, derivatives of this compound exhibited significant cytotoxicity. The structure-activity relationship analysis revealed that modifications on the pyrrolidine ring could enhance activity against certain types of cancer cells, highlighting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

    Pathways Involved: It can influence metabolic pathways, potentially altering the synthesis or degradation of key biomolecules. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrrolidine dicarboxylates is vast. Below is a systematic comparison of the target compound with analogs highlighted in the evidence:

Table 1: Key Comparative Data

Compound Name CAS Number Molecular Formula Key Substituents Functional Groups Notes
1-Tert-butyl 2-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate 848444-88-2 C₁₃H₂₁NO₅ 3,3-dimethyl; 4-oxo Ketone, esters High purity (≥95%); likely used as a synthetic intermediate
1-Tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate 130966-46-0 C₁₂H₂₁NO₅ 3S-hydroxyl; no 4-oxo Hydroxyl, esters Stereospecific hydroxyl group may enhance solubility
1-Tert-butyl 2-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate 681128-51-8 C₁₂H₂₀FNO₄ 4S-fluoro; no 4-oxo Fluorine, esters Fluorine increases electronegativity and metabolic stability
1-Tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate 616-143-2 C₁₂H₂₁NO₅ 4R-hydroxyl; no 4-oxo Hydroxyl, esters Stereochemical variation affects hydrogen-bonding capacity
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate - C₃₀H₂₉N₅O₈ Nitrophenyl; cyano; fused imidazopyridine Nitro, cyano, ketone, esters High melting point (243–245°C); complex heterocyclic structure

Key Observations

Functional Group Variations :

  • The 4-oxo group in the target compound distinguishes it from hydroxyl- or fluorine-substituted analogs (e.g., CAS 130966-46-0, 681128-51-8). The ketone enhances electrophilicity, making it reactive toward nucleophilic additions or reductions .
  • Fluorinated analogs (e.g., CAS 681128-51-8) exhibit increased polarity and metabolic stability due to fluorine’s electronegativity, which is advantageous in drug design .

Stereochemical Differences :

  • Diastereomers like (2S,3S)- and (2S,3R)-3-hydroxypyrrolidine derivatives (CAS 130966-46-0 vs. 757961-41-4) demonstrate how stereochemistry impacts physical properties and biological activity. For example, the (2S,3S) configuration may favor specific enzyme interactions .

Physical Properties: While the target compound’s melting point is unspecified, the diethyl derivative in (melting point 243–245°C) highlights how aromatic and electron-withdrawing groups (e.g., nitro, cyano) increase crystallinity .

Synthetic Utility :

  • The tert-butyl ester in the target compound and its analogs serves as a protective group, enabling selective deprotection during multi-step syntheses. Fluorinated derivatives are synthesized via esterification of boc-protected precursors (e.g., boc-cis-4-fluoro-l-proline) , whereas hydroxylated variants may involve oxidation or reduction steps .

Applications :

  • Hydroxyl- and fluorine-containing analogs are prevalent in pharmaceuticals as chiral intermediates or bioactive moieties. For instance, 4-fluoropyrrolidines are explored in kinase inhibitors , while 3-hydroxypyrrolidines may serve as scaffolds for antiviral agents .

Biological Activity

1-Tert-butyl 2-methyl 3,3-dimethyl-4-oxopyrrolidine-1,2-dicarboxylate (CAS No. 848444-88-2) is a compound of significant interest due to its unique chemical structure and potential biological activities. This compound belongs to the class of pyrrolidine derivatives, which have been studied for various pharmacological properties. Understanding its biological activity can provide insights into its potential applications in medicinal chemistry and therapeutic uses.

The molecular formula of this compound is C13H21NO5, with a molecular weight of 271.31 g/mol. The compound features two carboxylate groups, which may contribute to its biological activity by interacting with various biological targets.

Enzymatic Activity

The compound has been investigated for its interaction with specific enzymes. In a study involving Bacillus lentus protease, it was shown that the compound can be used as a substrate in enzymatic reactions, yielding high enantioselectivity and conversion rates . This property may be leveraged for synthetic applications in pharmaceutical manufacturing.

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of various pyrrolidine derivatives, including compounds structurally related to 1-tert-butyl 2-methyl 3,3-dimethyl-4-oxopyrrolidine. Results indicated a significant reduction in reactive oxygen species (ROS) levels when tested in vitro, suggesting that these compounds could be effective in reducing oxidative damage in cellular models .

Case Study 2: Enzymatic Reaction Optimization

In another investigation focusing on the enzymatic properties of pyrrolidine derivatives, it was found that 1-tert-butyl 2-methyl 3,3-dimethyl-4-oxopyrrolidine participated effectively in reactions catalyzed by Bacillus lentus protease. The study highlighted the compound's potential utility in biocatalysis for producing chiral intermediates in drug synthesis .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant reduction in ROS levels
Enzymatic ReactionHigh enantioselectivity and conversion rates
Synthetic ApplicationsPotential use as a chiral building block

Q & A

Q. Table 1: Representative Physical Properties

PropertyValueSource
Melting Point155–156 °C
Molecular FormulaC₁₀H₁₅NO₅
Molecular Weight229.22 g/mol

Advanced Synthesis Optimization

Q: How can computational methods improve the synthesis efficiency of this compound? A: Advanced approaches integrate:

  • Quantum Chemical Calculations : To predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • Statistical Experimental Design (DoE) : For optimizing parameters (e.g., temperature, catalyst loading) via factorial designs, minimizing experimental runs while maximizing yield .
  • Feedback Loops : Computational predictions guide lab experiments, with results fed back to refine models (e.g., ICReDD’s reaction path search methods) .

Basic Structural Characterization

Q: What spectroscopic techniques are routinely used to confirm the structure? A: Core methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify ester groups, tert-butyl protons (~1.2–1.4 ppm), and pyrrolidine ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 230.2) and fragmentation patterns .
  • IR Spectroscopy : Detection of carbonyl stretches (~1740 cm⁻¹ for esters) and absence of unwanted functional groups .

Advanced Structural Analysis

Q: How can researchers resolve ambiguities in stereochemical assignments? A: Advanced techniques include:

  • X-ray Crystallography : Definitive determination of absolute configuration for crystalline derivatives .
  • Computational NMR Prediction : Tools like DFT to simulate NMR spectra and compare with experimental data .
  • Chiral HPLC : To separate enantiomers and assess optical purity .

Basic Handling and Safety

Q: What precautions are essential when handling this compound? A: Key safety measures:

  • PPE : Gloves and goggles to avoid skin/eye contact, as recommended for structurally similar pyrrolidine dicarboxylates .
  • Ventilation : Use fume hoods due to potential respiratory irritation .
  • First Aid : Immediate rinsing with water for exposure; consult safety data sheets (SDS) for specific protocols .

Advanced Reactivity and Functional Group Analysis

Q: How does the 4-oxo group influence reactivity in downstream modifications? A: The ketone enables:

  • Nucleophilic Additions : Grignard or hydride reagents for alcohol formation .
  • Reductive Amination : Conversion to amines using NH₃/NaBH₄ .
  • Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki) after α-functionalization .

Data Contradiction Resolution

Q: How should researchers address discrepancies in reported physical properties (e.g., melting points)? A: Discrepancies may arise from:

  • Purity : Recrystallization solvents or chromatographic methods affect mp .
  • Polymorphism : Different crystalline forms due to tert-butyl group packing .
  • Substituent Effects : Compare with analogs (e.g., amino vs. oxo derivatives) to assess trends .

Analytical Method Validation

Q: What validation parameters are critical for quantifying this compound? A: Beyond basic MS/NMR, ensure:

  • Linearity : Calibration curves (R² > 0.99) across expected concentrations.
  • LOD/LOQ : Determined via signal-to-noise ratios (e.g., LOD ≈ 0.1 μg/mL) .
  • Reproducibility : Inter-day precision (<5% RSD) for HPLC or GC methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.